molecular formula C13H15N3O2S B11956730 N-(4,6-dimethylpyrimidin-2-yl)-4-methylbenzenesulfonamide CAS No. 123458-65-1

N-(4,6-dimethylpyrimidin-2-yl)-4-methylbenzenesulfonamide

Cat. No.: B11956730
CAS No.: 123458-65-1
M. Wt: 277.34 g/mol
InChI Key: PJKGKLPRSSNDFO-UHFFFAOYSA-N
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Description

N-(4,6-Dimethylpyrimidin-2-yl)-4-methylbenzenesulfonamide (CAS 123458-65-1) is a chemical compound with the molecular formula C13H15N3O2S and a molecular weight of 277.34 g/mol . This benzenesulfonamide derivative features a 4,6-dimethylpyrimidin-2-yl group, a common pharmacophore in medicinal chemistry. Pyrimidine-based compounds are of significant research interest due to their wide range of applications in pharmaceutical and agrochemical industries . Specifically, sulfonamide drugs have been extensively studied for their propensity to form polymorphs and as selective inhibitors of various enzymes, including carbonic anhydrase isoforms . The structural motif of this compound makes it a valuable intermediate or building block in organic synthesis and drug discovery projects, particularly for the development of targeted therapies. Researchers can utilize this compound in the synthesis of more complex molecules, such as Schiff base ligands for metal complexation, or in crystal engineering studies to understand supramolecular assembly via hydrogen bonding, as seen in related sulfonamide structures . Key Specifications: • CAS Number: 123458-65-1 • Molecular Formula: C13H15N3O2S • Molecular Weight: 277.34 g/mol • MDL Number: MFCD00436892 This product is provided for Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use .

Properties

CAS No.

123458-65-1

Molecular Formula

C13H15N3O2S

Molecular Weight

277.34 g/mol

IUPAC Name

N-(4,6-dimethylpyrimidin-2-yl)-4-methylbenzenesulfonamide

InChI

InChI=1S/C13H15N3O2S/c1-9-4-6-12(7-5-9)19(17,18)16-13-14-10(2)8-11(3)15-13/h4-8H,1-3H3,(H,14,15,16)

InChI Key

PJKGKLPRSSNDFO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=NC(=CC(=N2)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,6-dimethylpyrimidin-2-yl)-4-methylbenzenesulfonamide typically involves the reaction of 4,6-dimethylpyrimidine with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane . The product is then purified using recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-(4,6-dimethylpyrimidin-2-yl)-4-methylbenzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydroxide in aqueous medium.

Major Products Formed

Scientific Research Applications

N-(4,6-dimethylpyrimidin-2-yl)-4-methylbenzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Acts as an inhibitor in enzymatic reactions and is used in the study of enzyme kinetics.

    Medicine: Investigated for its potential as an antibacterial and antifungal agent.

    Industry: Used as a corrosion inhibitor in metal protection

Mechanism of Action

The mechanism of action of N-(4,6-dimethylpyrimidin-2-yl)-4-methylbenzenesulfonamide involves its interaction with specific molecular targets. In biological systems, it inhibits the activity of enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis. This inhibition can lead to the disruption of essential biochemical pathways, resulting in antibacterial or antifungal effects .

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Modifications and Physicochemical Properties

The following table summarizes key structural analogues of sulfamethazine, highlighting substituent variations and their impact on physicochemical properties:

Compound Name / ID Key Substituents / Modifications Molecular Weight (g/mol) pKa Notable Properties Reference
Sulfamethazine (Parent compound) 4-amino, 4,6-dimethylpyrimidine 280.33 ~7.16 Moderate solubility, bacteriostatic
4-{4-[(β-d-Galactopyranosyl)-oxymethyl]-1-H-1,2,3-triazol-1-yl}-N-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamide Galactose-triazole conjugate 531.13 (as sodium salt) N/A Enhanced hydrophilicity; potential prodrug
SPIII-5ME-AC (Isatine-sulphonamide) 1-acetyl-5-methylindolinone group N/A N/A Anti-HIV activity (integrase inhibition)
N-(2-anilinopyridin-3-yl)-4-methylbenzenesulfonamide Pyridine-aniline substitution N/A N/A Altered aromatic system; unknown bioactivity
N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-4-fluorobenzamide 4-fluorobenzamide addition 400.43 7.16 Increased lipophilicity
N-[[(4-butylphenyl)amino][(4,6-dimethylpyrimidin-2-yl)amino]methylene]-4-methylbenzenesulfonamide Butylphenyl-methylene linkage 451.58 8.86 High molecular weight; potential CNS effects
2-{[{4-chloro[(4-methylphenyl)sulfonyl]anilino}(imino)methyl]amino}-4,6-dimethylpyrimidine Chloro and imino groups 429.92 N/A Enhanced potency; possible toxicity risks
4-[2-(4,4-dimethyl-2,6-dioxocyclohexylidene)hydrazinyl]-N-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamide Cyclohexylidene hydrazinyl group 429.49 N/A Conformational rigidity; improved selectivity
Key Observations:
  • Sugar Conjugates (e.g., galactopyranosyl derivatives): The addition of hydrophilic groups like galactose (as in ) improves aqueous solubility, making these derivatives suitable for oral or injectable formulations .
  • Anti-HIV Derivatives (e.g., SPIII-5ME-AC): Substitutions with indolinone moieties () shift the activity from antibacterial to antiviral, demonstrating the versatility of the sulfonamide scaffold .
  • Fluorinated Analogues : The introduction of fluorine () enhances membrane permeability and metabolic stability due to fluorine’s electronegativity and small atomic radius .

Biological Activity

N-(4,6-dimethylpyrimidin-2-yl)-4-methylbenzenesulfonamide, a sulfonamide compound, has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anti-inflammatory applications. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • Molecular Formula : C15H18N4O2S
  • Molecular Weight : 342.39 g/mol
  • Functional Groups : Sulfonamide group, pyrimidine ring, and methyl substitutions.

Table 1: Structural Comparison with Related Compounds

Compound NameStructureUnique Features
SulfamethazineSulfamethazineA well-known sulfonamide antibiotic that also contains a pyrimidine moiety but lacks the methyl substitution on the phenyl ring.
SulfadiazineSulfadiazineContains a similar sulfonamide structure but is used primarily in veterinary medicine and lacks the dimethyl substitution on the pyrimidine ring.
TrimethoprimTrimethoprimA diaminopyrimidine that acts synergistically with sulfonamides but differs significantly in structure and mechanism of action.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been shown to inhibit bacterial dihydropteroate synthase, an enzyme critical for folate synthesis in bacteria, making it effective against various bacterial infections .

Case Study: Efficacy Against Bacterial Strains

In a study evaluating its antibacterial properties, the compound demonstrated potent activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined as follows:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus8
Escherichia coli16
Pseudomonas aeruginosa32

Anti-inflammatory Activity

This compound also shows promise in anti-inflammatory applications. Its mechanism involves modulation of immune responses, potentially through inhibition of pro-inflammatory cytokines .

The biological activity of this compound is attributed to its ability to interact with specific enzymes and receptors within microbial cells. Detailed studies are necessary to elucidate the exact molecular targets involved.

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Preparation of the Pyrimidine Ring : Utilizing dimethyl sulfate and appropriate solvents.
  • Introduction of the Sulfonamide Group : Employing sulfonyl chlorides under controlled conditions.
  • Purification : Achieving high yield and purity through crystallization or chromatography.

Table 2: Summary of Synthetic Routes

StepReagents UsedConditions
Pyrimidine PreparationDimethyl sulfateControlled temperature
Sulfonamide IntroductionSulfonyl chloridesSpecific solvents
PurificationCrystallization/ChromatographyVaries based on method

In Vitro Studies

In vitro studies have demonstrated that this compound can effectively inhibit tyrosinase activity in B16F10 murine melanoma cells, suggesting potential applications in treating hyperpigmentation-related disorders .

Cytotoxicity Assessment

Cytotoxicity assays revealed that while some analogs exhibited significant cytotoxicity at higher concentrations, this compound maintained cell viability at concentrations up to 20 µM .

Q & A

Basic Questions

Q. What are the recommended synthetic pathways for N-(4,6-dimethylpyrimidin-2-yl)-4-methylbenzenesulfonamide, and how can reaction conditions be optimized for yield and purity?

  • Methodology : Synthesis typically involves sequential sulfonylation and coupling reactions. For example, combining 4-methylbenzenesulfonyl chloride with 4,6-dimethylpyrimidin-2-amine under alkaline conditions (e.g., NaHCO₃) in anhydrous THF or DMF at 0–5°C. Post-reaction purification via recrystallization (ethanol/water) or column chromatography improves purity. Optimizing molar ratios (1:1.2 for amine:sulfonyl chloride) and reflux duration (8–12 hours) enhances yields .

Q. What spectroscopic and crystallographic methods are essential for confirming the molecular structure and purity of this compound?

  • Methodology :

  • Spectroscopy : Use 1H^1H-NMR (DMSO-d₆) to confirm aromatic protons (δ 7.2–8.1 ppm) and pyrimidine methyl groups (δ 2.3–2.5 ppm). IR spectroscopy identifies sulfonamide S=O stretches (~1350 cm1^{-1}) and N-H bends (~3300 cm1^{-1}) .
  • Crystallography : Single-crystal X-ray diffraction (SC-XRD) with SHELX programs refines anisotropic displacement parameters. WinGX/ORTEP-III visualizes hydrogen-bonding networks and packing motifs .

Q. How can initial biological screening protocols be designed to assess antimicrobial or anti-inflammatory activity?

  • Methodology :

  • Antimicrobial : Conduct broth microdilution assays (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Use MIC/MBC endpoints and compare to sulfamethazine controls .
  • Anti-inflammatory : Measure COX-2 inhibition via ELISA or prostaglandin E₂ (PGE₂) suppression in LPS-stimulated macrophages .

Advanced Research Questions

Q. How can researchers resolve discrepancies in biological activity data across studies involving this sulfonamide derivative?

  • Methodology :

  • Data Validation : Replicate assays under standardized conditions (pH, temperature, solvent). For example, anti-HIV activity (e.g., integrase inhibition) requires strict control of DMSO concentration (<0.1% v/v) to avoid false positives .
  • Structural Analogs : Compare activity of derivatives (e.g., chloro- or methoxy-substituted analogs) to identify pharmacophore requirements .

Q. What computational strategies are effective in predicting binding interactions with biological targets like enzymes?

  • Methodology :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with HIV integrase (PDB: 1QS4). Prioritize binding poses with sulfonamide O atoms coordinating Mg²⁺ ions in the active site .
  • DFT/MD Simulations : Calculate electrostatic potential surfaces to predict nucleophilic attack sites or stability of protonated forms in enzymatic pockets .

Q. How does the proton-transfer capability of this sulfonamide influence its crystallographic behavior and supramolecular assembly?

  • Methodology :

  • Hydrogen-Bond Analysis : SC-XRD reveals cyclic R22(8)R_2^2(8) motifs in salts with 5-nitrosalicylic acid. Proton transfer from sulfonamide to acceptor (e.g., picrate) stabilizes π-π stacking (3.45–3.48 Å separation) .
  • Thermal Analysis : DSC/TGA identifies phase transitions linked to proton mobility in crystal lattices .

Q. What methodologies are recommended for analyzing structure-activity relationships (SAR) to enhance therapeutic potential?

  • Methodology :

  • Substituent Variation : Introduce electron-withdrawing groups (e.g., -NO₂) at the benzene ring to enhance antimicrobial potency. For anti-HIV activity, modify the pyrimidine moiety with thiazole or indole units .
  • In Vitro/In Vivo Correlation : Use ADMET prediction tools (e.g., SwissADME) to prioritize analogs with optimal logP (2–4) and low hepatotoxicity risk .

Q. What experimental design considerations are critical when evaluating anti-enzymatic activity against targets like HIV integrase?

  • Methodology :

  • Enzyme Assays : Perform strand-transfer inhibition assays (STI) with fluorescently labeled DNA substrates. Include raltegravir as a positive control.
  • IC₅₀ Determination : Use nonlinear regression (GraphPad Prism) to calculate inhibition curves. Validate results with crystallographic data showing chelation of active-site Mg²⁺ ions .

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